Norbornene-methyl-NHS

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

Target of Action

Norbornene-methyl-NHS, as a derivative of norbornene, has been found to have potential therapeutic applications in cancer treatment . The primary targets of this compound include ER and AR, CA inhibition, apoptosis modulation, Beclin1, LC3-IIB, CDK2, BAX, Bcl2, EGFR, and VEGFR-2 .

Mode of Action

The interaction of this compound with its targets involves a series of steps. The reaction mechanism of this compound is theoretically elucidated by DFT computation . The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation . Both ortho-C–H and meta-C–H activations undergo a concerted metalation–deprotonation pathway .

Biochemical Pathways

The biochemical pathways affected by this compound involve the concerted metalation–deprotonation pathway during both ortho-C–H and meta-C–H activations . This leads to changes in the downstream effects of these pathways, impacting the overall biochemical processes within the cell.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its potential therapeutic applications in cancer treatment . This compound has been shown to induce cell death, with a concomitant decrease in GADD45β expression and an increase in the phosphorylation of p38 MAP kinase in glioma stem-like cells . In HT-29 and HCT-116 colon cancer cell lines, this compound induced a G2/M phase cell population accumulation and cell death, affecting apoptosis related to signaling proteins in a dose-dependent manner .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-methyl-NHS typically involves the esterification of norbornene acetic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

化学反応の分析

Types of Reactions: Norbornene-methyl-NHS undergoes various chemical reactions, including:

Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, making it suitable for substitution reactions where the NHS group is replaced by other nucleophiles.

Addition Reactions: The norbornene moiety can participate in addition reactions, such as Diels-Alder reactions, due to its strained bicyclic structure.

Polymerization Reactions: Norbornene derivatives are known to undergo ring-opening metathesis polymerization (ROMP), leading to the formation of polynorbornene materials.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.

Catalysts: Transition metal catalysts, such as palladium, are often used in addition and polymerization reactions involving the norbornene moiety.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can be amides, esters, or thioesters.

Polymerization Products: Polynorbornene and its derivatives are the primary products of polymerization reactions.

科学的研究の応用

Norbornene-methyl-NHS has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.

Biology: The compound is employed in bioconjugation techniques, where it is used to attach biomolecules to surfaces or other molecules via the NHS ester group.

Medicine: this compound derivatives are explored for drug delivery systems and as potential therapeutic agents due to their ability to form stable conjugates with biomolecules.

Industry: In materials science, this compound is used in the synthesis of advanced polymers and coatings with unique properties.

類似化合物との比較

Norbornene-methyl-NHS can be compared with other norbornene derivatives and NHS esters:

Similar Compounds: Norbornene, norbornene acetic acid, and other NHS esters such as N-hydroxysuccinimide acetate.

Uniqueness: The combination of the norbornene scaffold with the NHS ester group in this compound provides a unique reactivity profile, making it suitable for a wide range of applications in synthesis and bioconjugation.

生物活性

Norbornene-methyl-NHS (NHS) is a compound that has garnered attention in medicinal chemistry, particularly for its potential applications in cancer treatment and drug delivery systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is characterized by its unique bicyclic structure, which enhances its reactivity and biological compatibility. The compound features a N-hydroxysuccinimide (NHS) moiety that facilitates conjugation reactions, making it a valuable tool in click chemistry applications. This property allows for the selective attachment of various biomolecules, including peptides and proteins, thereby enhancing drug efficacy and targeting capabilities.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target biomolecules. This feature is particularly useful in cancer therapy, where targeted delivery can significantly improve therapeutic outcomes. The following mechanisms have been identified:

- Covalent Bond Formation : The NHS group reacts with amines in proteins or peptides, leading to stable conjugates that can be utilized in targeted therapies.

- Enhanced Cell Uptake : Compounds conjugated with this compound demonstrate improved cellular uptake due to their structural properties, which can facilitate endocytosis.

- Selective Targeting : By attaching specific ligands to the Norbornene scaffold, researchers can direct therapeutic agents to cancer cells while minimizing effects on healthy tissues.

Research Findings

Recent studies have explored the antitumoral properties of Norbornene derivatives, including this compound. Key findings include:

- Antitumoral Efficacy : Norbornene derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from Norbornene exhibited IC50 values as low as 5 nM against P-388 and A-549 cancer cell lines, indicating potent antitumor activity .

- Mechanistic Insights : Research has demonstrated that Norbornene derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and inhibition of cell cycle progression . For example:

- Combination Therapies : Studies suggest that combining Norbornene-based compounds with existing chemotherapeutics can enhance efficacy. For instance, the incorporation of Norbornene into established drugs like podophyllotoxin resulted in improved cytotoxicity against various cancer cell lines .

Case Studies

Several case studies highlight the practical applications of this compound in therapeutic settings:

- Biperiden for Pancreatic Cancer : A study demonstrated that biperiden, a drug containing a Norbornene structure, reduced tumor size by 83% in xenograft models of pancreatic cancer. This effect was attributed to its ability to target MALT1 protein overexpressed in pancreatic ductal adenocarcinoma .

- Hydrogel Applications : Research into self-forming Norbornene-tetrazine hydrogels shows promise for localized drug delivery systems. These hydrogels allow for controlled release of therapeutic agents and have been shown to support the viability and differentiation of encapsulated stem cells .

Data Summary

The following table summarizes key findings related to the biological activity of Norbornene derivatives:

| Compound | Cancer Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Podophyllotoxin-Nor | P-388 | 5 | Microtubule depolymerization |

| Podophyllotoxin-Nor | A-549 | 4 | Apoptosis induction |

| Biperiden | Panc-1 | N/A | MALT1 targeting; reduced proliferation |

| Norcantharidin | HT-29 | N/A | G2/M phase arrest |

特性

IUPAC Name |

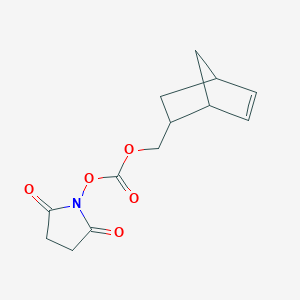

2-bicyclo[2.2.1]hept-5-enylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11-3-4-12(16)14(11)19-13(17)18-7-10-6-8-1-2-9(10)5-8/h1-2,8-10H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHZXEKPQIJFQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2CC3CC2C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。